Color Stabilization Efficacy in High-Oxygen Modified Atmosphere Packaged Beef: Sodium Erythorbate Matches Ascorbic Acid at Lower Cost
In a direct head-to-head comparison on bone-in beef steaks packaged under high-oxygen modified atmosphere (80% O2, 20% CO2), sodium erythorbate demonstrated equivalent efficacy to ascorbic acid for inhibiting lumbar vertebrae discoloration over 24 hours of refrigerated display (P > 0.05) [1]. At treatment concentrations of 0.5%, 1.0%, or 1.5% (wt/wt), both compounds significantly improved vertebrae redness compared to untreated controls and lower concentrations (0%, 0.05%, 0.1%) (P < 0.05) [2]. No detrimental effects on longissimus lumborum muscle color were observed with either compound [3].
| Evidence Dimension | Color stabilization efficacy (vertebrae discoloration inhibition) |
|---|---|
| Target Compound Data | Equivalent to ascorbic acid (P > 0.05); significant redness improvement at 0.5-1.5% (P < 0.05) |
| Comparator Or Baseline | Ascorbic acid; untreated control (0%) |
| Quantified Difference | No significant difference between sodium erythorbate and ascorbic acid; significant improvement over control at ≥0.5% |
| Conditions | Bone-in beef strip loin steaks, 1.9 cm thick, topical treatment at 0-1.5% wt/wt, high-oxygen MAP (80% O2, 20% CO2), 24 h display at 1°C |
Why This Matters
Sodium erythorbate provides functionally equivalent color stabilization to ascorbic acid, enabling cost-effective substitution in high-oxygen meat packaging applications.
- [1] Mancini RA, Hunt MC, Hachmeister KA, Kropf DH, Johnson DE. Comparison of ascorbic acid and sodium erythorbate: Effects on the 24 h display colour of beef lumbar vertebrae and longissimus lumborum packaged in high-oxygen modified atmospheres. Meat Sci. 2007;75(1):121-128. View Source
- [2] Mancini RA, Hunt MC, Hachmeister KA, Kropf DH, Johnson DE. Comparison of ascorbic acid and sodium erythorbate: Effects on the 24 h display colour of beef lumbar vertebrae and longissimus lumborum packaged in high-oxygen modified atmospheres. Meat Sci. 2007;75(1):121-128. View Source
- [3] Mancini RA, Hunt MC, Hachmeister KA, Kropf DH, Johnson DE. Comparison of ascorbic acid and sodium erythorbate: Effects on the 24 h display colour of beef lumbar vertebrae and longissimus lumborum packaged in high-oxygen modified atmospheres. Meat Sci. 2007;75(1):121-128. View Source
